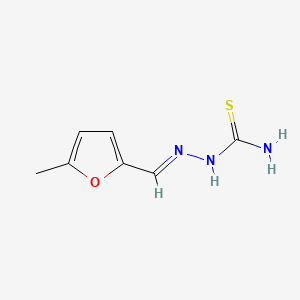
3-(Quinolin-2-yl)propan-1-ol
Overview
Description
“3-(Quinolin-2-yl)propan-1-ol” is a chemical compound with the molecular formula C12H13NO . It is also known as “2-Quinolinepropanol” and has a CAS number of 945-82-4 .
Synthesis Analysis
The synthesis of quinoline derivatives has been a topic of interest in recent years due to their versatile applications in medicinal and synthetic organic chemistry . A variety of synthesis protocols have been reported in the literature for the construction of quinoline derivatives . For instance, a photocatalytic approach has been used for the synthesis of quinolin-2 (1H)-ones from easily available quinoline-N-oxides .Molecular Structure Analysis
Quinoline is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular structure of “3-(Quinolin-2-yl)propan-1-ol” would be an extension of this basic quinoline structure.Chemical Reactions Analysis
Quinoline derivatives have been synthesized using various methods, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . The specific chemical reactions involved in the synthesis of “3-(Quinolin-2-yl)propan-1-ol” would depend on the specific synthesis protocol used.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Quinolin-2-yl)propan-1-ol” would depend on its specific molecular structure. As a quinoline derivative, it is likely to share some of the properties of other quinoline compounds .Scientific Research Applications
- Application : Researchers explore derivatives of 3-(Quinolin-2-yl)propan-1-ol for their biological activities, including anti-inflammatory, anti-cancer, anti-diabetic, and anti-psychotic effects .
- Observation : Among sixteen derivatives of 3-(Quinolin-2-yl)propan-1-ol, ten exhibited moderate to good antitubercular activity .
- Approach : Researchers have developed an unconventional photocatalytic method to synthesize quinolin-2(1H)-ones from readily available quinoline-N-oxides .
- Theoretical Analysis : Density functional theory (DFT) calculations have been performed to understand the formation of 3-(1-ethylpiperidin-2-yl)quinolin-2(1H)-one and its tautomer .
- Steps : The synthesis involves nucleophilic substitution, Suzuki coupling, catalytic reduction, and reductive amination reactions, resulting in a final yield of 24.5% for 3-(1-ethylpiperidin-2-yl)quinolin-2(1H)-one .
Medicinal Chemistry and Drug Discovery
Antitubercular Activity
Photocatalytic Synthesis
Computational Insights
Synthetic Methodology
Carbonylation Reactions
Future Directions
The synthesis of quinoline derivatives, including “3-(Quinolin-2-yl)propan-1-ol”, is a topic of ongoing research due to their potential applications in medicinal chemistry . Future research may focus on developing more efficient and environmentally friendly synthesis methods, as well as exploring new applications for these compounds .
properties
IUPAC Name |
3-quinolin-2-ylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c14-9-3-5-11-8-7-10-4-1-2-6-12(10)13-11/h1-2,4,6-8,14H,3,5,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMLTFOLQWEQFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20618262 | |
| Record name | 3-(Quinolin-2-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Quinolin-2-yl)propan-1-ol | |
CAS RN |
945-82-4 | |
| Record name | 3-(Quinolin-2-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

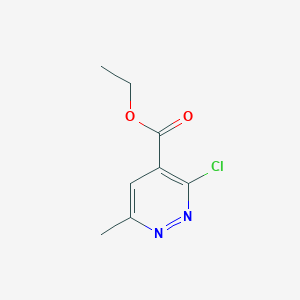
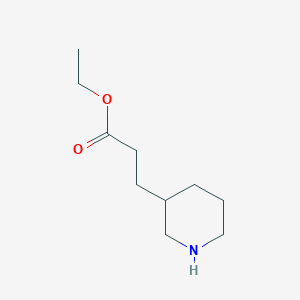



![(2E)-3-[5-(4-bromophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B3021039.png)
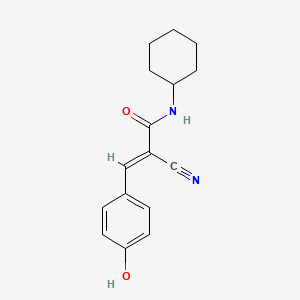
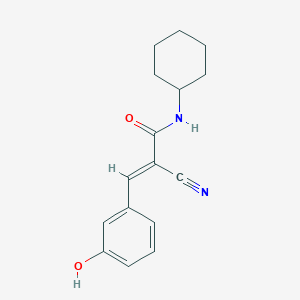
![(2E)-3-[4-(diethylamino)phenyl]acrylic acid](/img/structure/B3021043.png)
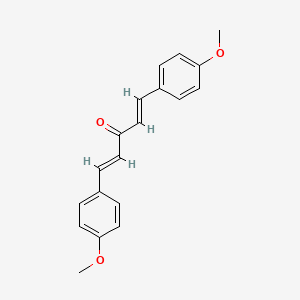
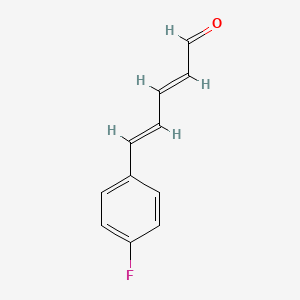
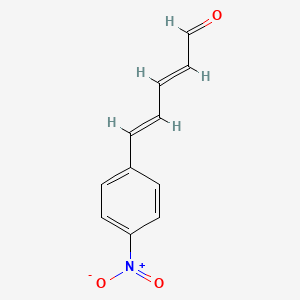
![3-[3-(3-Carboxy-acryloylamino)-phenylcarbamoyl]-acrylic acid](/img/structure/B3021048.png)
